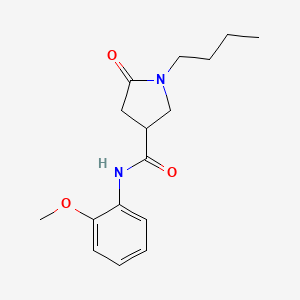![molecular formula C17H20N2O4S B4651603 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4651603.png)
5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Vue d'ensemble
Description
5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, commonly known as DASAMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of DASAMBA involves its ability to modulate specific molecular pathways involved in various physiological processes. In oncology, DASAMBA targets the PI3K/AKT/mTOR pathway, which is involved in the regulation of cell growth and proliferation. In cardiovascular diseases, DASAMBA acts as a calcium channel blocker, which helps in reducing the influx of calcium ions into the smooth muscle cells, leading to vasodilation. In neurodegenerative disorders, DASAMBA targets the N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
DASAMBA has been shown to have various biochemical and physiological effects, depending on the target pathway and tissue type. In oncology, DASAMBA has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. In cardiovascular diseases, DASAMBA has been shown to reduce blood pressure and improve endothelial function, leading to improved blood flow and reduced risk of cardiovascular events. In neurodegenerative disorders, DASAMBA has been shown to improve cognitive function and prevent neuronal damage, leading to improved quality of life.
Avantages Et Limitations Des Expériences En Laboratoire
DASAMBA has several advantages for lab experiments, including its high purity, stability, and specificity. However, DASAMBA also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on DASAMBA, including its optimization for clinical use, identification of new molecular targets, and development of new formulations for improved bioavailability and pharmacokinetics. Additionally, further studies are needed to evaluate the safety and efficacy of DASAMBA in different disease models and patient populations.
Applications De Recherche Scientifique
DASAMBA has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, cardiovascular diseases, and neurodegenerative disorders. In oncology, DASAMBA has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific molecular pathways involved in tumorigenesis. In cardiovascular diseases, DASAMBA has been shown to have vasodilatory effects, which can help in reducing blood pressure and improving blood flow. In neurodegenerative disorders, DASAMBA has been studied for its neuroprotective effects, which can help in preventing neuronal damage and improving cognitive function.
Propriétés
IUPAC Name |
5-[(3,4-dimethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-5-6-13(9-12(11)2)19-24(21,22)14-7-8-16(23-4)15(10-14)17(20)18-3/h5-10,19H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYMMQVFTYLDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dimethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4651520.png)
![N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651544.png)
![4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B4651553.png)
![1-[2-(1-naphthyloxy)propanoyl]pyrrolidine](/img/structure/B4651555.png)

![2-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-1,2-oxazinane](/img/structure/B4651571.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B4651579.png)
![5-({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4651585.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4651589.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4651605.png)
![3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4651613.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4651620.png)